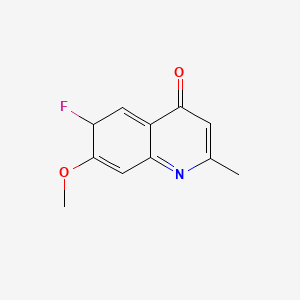![molecular formula C19H25NO3S B12344196 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B12344196.png)
3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine is a complex organic compound that features a piperidine ring substituted with a methyl group and a sulfonyl group attached to a naphthalene moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine typically involves multiple steps, starting with the preparation of the naphthalene sulfonyl chloride derivative. This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium methoxide). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction could produce secondary amines .
Applications De Recherche Scientifique
3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to participate in hydrogen bonding and electrostatic interactions, which can influence the compound’s binding affinity and specificity. The piperidine ring may also play a role in modulating the compound’s pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine Derivatives: Compounds like (S or R)-ethyl piperidine-3-carboxylate share structural similarities and are used in chiral optimization.
Naphthalene Sulfonyl Derivatives: These compounds have similar sulfonyl groups attached to a naphthalene ring and are used in various chemical applications.
Uniqueness
What sets 3-Methyl-1-[(4-propoxynaphthalen-1-yl)sulfonyl]piperidine apart is its unique combination of a piperidine ring with a naphthalene sulfonyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in different fields of research and industry .
Propriétés
Formule moléculaire |
C19H25NO3S |
|---|---|
Poids moléculaire |
347.5 g/mol |
Nom IUPAC |
3-methyl-1-(4-propoxynaphthalen-1-yl)sulfonylpiperidine |
InChI |
InChI=1S/C19H25NO3S/c1-3-13-23-18-10-11-19(17-9-5-4-8-16(17)18)24(21,22)20-12-6-7-15(2)14-20/h4-5,8-11,15H,3,6-7,12-14H2,1-2H3 |
Clé InChI |
KDDKTXRDWDTFLK-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCCC(C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)


![4-pyrazolidin-4-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12344135.png)







![4,6-Dicyclohexyl-5,5-dioxothieno[3,4-d][1,3]dioxol-2-one](/img/structure/B12344183.png)
![(Z)-diazenyl-[2-(dimethylamino)piperidin-4-ylidene]methanol](/img/structure/B12344190.png)
